molecular formula C11H17N B7809120 N-Isopropyl-2,3-xylidine CAS No. 63114-76-1

N-Isopropyl-2,3-xylidine

Cat. No. B7809120
M. Wt: 163.26 g/mol
InChI Key: IUEHLAXLHVYGLI-UHFFFAOYSA-N
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Patent
US04021483

Procedure details

A mixture of 12 g of 2,3-xylidine, 60 ml of acetone and 30 g of type 5A sieves (alumino silicate) are placed in a flask and stirred overnight at room temperature. The mixture is filtered and the filtrate concentrated in vacuo to yield an oily residue. This residue is taken up in 100 ml of methanol, treated with 4.0 g of sodium borohydride and warmed to above 15° C. The mixture is made acidic, then basic, and finally extracted with ether to yield 11.4 g of N-isopropyl-2,3-xylidine which is verified by infra-red spectra and NMR.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[CH3:10][C:11]([CH3:13])=O.[BH4-].[Na+]>CO>[CH:11]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9])([CH3:13])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)C
Name
Quantity
60 mL
Type
reactant
Smiles
CC(=O)C
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a flask
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oily residue
TEMPERATURE
Type
TEMPERATURE
Details
warmed to above 15° C
EXTRACTION
Type
EXTRACTION
Details
basic, and finally extracted with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=C(C(=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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